2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets, leading to inhibition of the target’s function . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
It is known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.
Result of Action
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the solubility of the compound in various solvents can affect its distribution and availability at the site of action . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the reaction of 2-amino-6-methylbenzothiazole with a suitable benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Comparison with Similar Compounds
Similar Compounds
2-methylbenzothiazole: A simpler derivative with similar biological activities.
6-methylthio-2-aminobenzothiazole: Another derivative with potential antimicrobial properties.
N-(6-chlorobenzo[d]thiazol-2-yl)benzamide: A related compound with anti-inflammatory properties
Uniqueness
2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is unique due to the presence of both a methylthio group and a benzamide moiety, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-10-5-3-4-6-12(10)15(19)18-16-17-13-8-7-11(20-2)9-14(13)21-16/h3-9H,1-2H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZUPHZDRFKFSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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